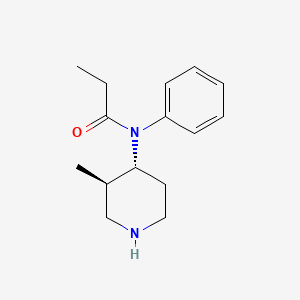
1-Palmitoyl-2-formylyl PC
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Palmitoyl-2-formylyl PC is a formate-containing lysophospholipid. Its biological significance is unknown.
Aplicaciones Científicas De Investigación
Surface Interaction Studies
1-Palmitoyl phosphatidylcholines (1-palmitoyl PCs) have been studied for their interactions in monolayer films at the air/water interface, focusing on molecular area variations and their condensation with sterols like cholesterol. This research provides insights into the biophysical properties of phosphatidylcholines, important for understanding cell membrane dynamics (Evans et al., 1987).
Cellular Transport and Metabolism
The transport and metabolism of fluorescent phosphatidylcholine analogs, including 1-palmitoyl PCs, have been investigated in various cell lines. This research is crucial for understanding the mechanisms of lipid trafficking and metabolism in different cell types, potentially impacting drug delivery and cellular health (Sleight & Abanto, 1989).
Cardiovascular Research
1-Palmitoyl carnitine (a related compound of 1-palmitoyl PC) studies have shown its effects on the electrophoretic mobility of erythrocytes, which is significant for understanding cellular interactions in cardiovascular diseases and potential therapeutic applications (Mészáros et al., 1988).
High-Density Lipoprotein Research
Research involving different phosphatidylcholine species, including 1-palmitoyl PCs, has been conducted to understand their role in inhibiting endothelial cell adhesion molecule expression. This is particularly relevant for cardiovascular health and the study of atherosclerosis (Baker et al., 2000).
Enzymatic Synthesis and Novel Applications
1-Lipoyl-2-palmitoyl phosphatidylcholine, a novel phospholipid synthesized via enzymatic processes, shows potential applications in nutraceuticals, cosmetics, and biomedical fields, indicating the broad applicability of 1-palmitoyl PCs in various industries (Kaki et al., 2014).
Oxidation and Hydrolysis Studies
Studies on oxidized phospholipids, including 1-palmitoyl PCs, have shown efficient hydrolysis by enzymes in specific biological conditions, relevant for understanding cellular repair and detoxification mechanisms (Itabe et al., 1988).
Analytical Chemistry and Structural Analysis
Research has been conducted on the gas-phase transformation of synthetic phosphatidylcholine monocations, including 1-palmitoyl PCs, to anions for structural analysis. This is crucial for advanced analytical techniques in lipidomics and pharmaceutical research (Stutzman et al., 2013).
Bilayer Phase Properties and Fluorescent Probes
The phase properties of 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine, a type of 1-palmitoyl PC, have been explored using fluorescent probes. This research contributes to our understanding of lipid bilayer dynamics and interactions, important for cell membrane studies (Ahn & Yun, 1999).
Membrane Interaction Studies
Studies on the interaction of 1-palmitoyl PCs with other membrane components, like cytochrome b5, have been conducted to understand membrane protein-lipid interactions, which are fundamental in cellular biochemistry and pharmacology (Takagaki et al., 1983).
Propiedades
Fórmula molecular |
C25H50NO8P |
|---|---|
Peso molecular |
523.6 |
InChI |
InChI=1S/C25H50NO8P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-25(28)31-21-24(32-23-27)22-34-35(29,30)33-20-19-26(2,3)4/h23-24H,5-22H2,1-4H3/t24-/m1/s1 |
Clave InChI |
AMDALQITIBLLFZ-XMMPIXPASA-N |
SMILES |
O=C(CCCCCCCCCCCCCCC)OC[C@@H](OC([H])=O)COP(OCC[N+](C)(C)C)([O-])=O |
Sinónimos |
1-Palmitoyl-2-formylyl Phosphatidylcholine; PFPC |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



